N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)29-21(22-18)23-20(25)16-11-12-17(28-16)24(26)27/h2-12H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLIHNTYPUUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions. . The final step involves the coupling of the thiazole derivative with 5-nitrothiophene-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally similar nitrothiophene carboxamides and related derivatives:
Key Observations :
- Substituent Effects: The target compound lacks polar groups (e.g., fluorine, methoxy) present in analogs, which may reduce its solubility compared to Compounds 9 and 10 .
- Purity Challenges : The synthesis of nitrothiophene carboxamides often yields variable purity (e.g., 42% vs. 99.05% in ), highlighting the need for optimized purification protocols .
Pharmacological and Mechanistic Insights
For example:
- Mechanism of Action: Nitrothiophene carboxamides are proposed to inhibit bacterial enzymes such as DNA gyrase or aminoacyl-tRNA synthetases, leveraging the electron-deficient nitro group for target binding .
- Structure-Activity Relationships (SAR): Fluorinated phenyl rings (e.g., in Compound 9) enhance antibacterial potency against Gram-positive pathogens by improving target affinity . The dimethylamino group in Compound 10 increases solubility without compromising activity, suggesting a balance between lipophilicity and bioavailability .
Comparison with Non-Nitrothiophene Derivatives
and –9 describe compounds with divergent cores (e.g., pyrrolopyridine, oxadiazole):
- 3e, 3f, 3g () : These sulfonylindole-thiazole hybrids exhibit distinct physicochemical profiles (e.g., higher melting points: 257–261 °C) due to rigid aromatic systems and sulfonyl groups. Their biological targets remain unspecified but may involve kinase or protease inhibition .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a thiazole precursor (e.g., 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine) with 5-nitrothiophene-2-carbonyl chloride via the Schotten-Baumann reaction in the presence of a base (e.g., triethylamine) and an aprotic solvent (e.g., dichloromethane) .
- Step 2: Purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients to achieve >80% purity .
- Critical factors: Strict control of reaction temperature (0–5°C during acyl chloride addition) and stoichiometric ratios to minimize byproducts like unreacted amine or hydrolyzed acid.
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Primary techniques include:
- NMR spectroscopy (¹H and ¹³C): Assign peaks for the nitro group (δ ~8.2 ppm for thiophene protons), thiazole ring (δ 7.3–7.8 ppm for aromatic protons), and methyl substituents (δ 2.3–2.5 ppm) .
- FTIR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₇H₂₀N₃O₃S₂) .
Validation: Cross-reference data with computational predictions (e.g., Gaussian for IR/NMR) to resolve ambiguities .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening protocols:
- Enzyme inhibition assays: Target kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorogenic substrates and IC₅₀ determination .
- Antimicrobial testing: Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Data interpretation: Compare results with structurally analogous thiazole derivatives to infer structure-activity trends .
Advanced: How can computational chemistry elucidate the compound’s electronic and steric properties?
Methodological approaches:
- Multiwfn analysis: Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., nitro group as electron-deficient site) .
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths, dihedral angles, and frontier molecular orbitals (HOMO-LUMO gap for reactivity insights) .
- Molecular docking (AutoDock Vina): Simulate binding to protein targets (e.g., COX-2 PDB: 3LN1) to rationalize bioactivity and guide structural modifications .
Advanced: How should researchers address contradictions in reported biological data?
Case example: Discrepancies in IC₅₀ values for kinase inhibition.
- Hypothesis testing:
- Verify compound purity (HPLC >95%) and solubility (DMSO stock concentration stability) .
- Replicate assays under standardized conditions (e.g., ATP concentration, incubation time).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Statistical validation: Apply ANOVA or Student’s t-test to assess significance across replicates .
Advanced: What strategies optimize the compound’s selectivity for target proteins?
Structural modifications guided by SAR:
- Nitro group replacement: Substitute with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
- Thiazole ring substitution: Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and hydrogen-bond interactions .
Experimental validation: - Crystallography (SHELX): Resolve co-crystal structures with target proteins to identify key binding residues .
- Free-energy perturbation (FEP): Compute relative binding affinities of analogs using molecular dynamics .
Advanced: How can researchers resolve challenges in crystallizing this compound?
Crystallization protocols:
- Solvent screening: Test mixed-solvent systems (e.g., DMSO/water, THF/heptane) for slow evaporation .
- Temperature gradients: Use a thermal cycler to vary temperature (4–40°C) and induce nucleation .
Data collection: - SHELXL refinement: Apply TWIN/BASF commands for handling twinned crystals and improve R-factor convergence .
Advanced: What metabolomics approaches predict in vivo stability?
In vitro assays:
- Microsomal stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- CYP450 inhibition: Use fluorometric screening kits to assess isoform-specific interactions (e.g., CYP3A4) .
Computational tools: - ADMET prediction (SwissADME): Estimate logP, bioavailability, and metabolic soft spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
